Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Description

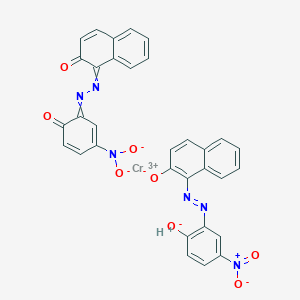

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) (CAS: 50497-83-1) is a chromium-based azo complex with the molecular formula C₃₂H₁₉CrN₆O₈ and a molecular weight of 667.5248 g/mol . Its structure comprises two 1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato ligands coordinated to a central chromium ion, forming a negatively charged complex balanced by a hydrogen counterion. Key physical properties include a boiling point of 542.2°C (at 760 mmHg), a flash point of 281.7°C, and a vapor pressure of 1.38×10⁻¹² mmHg at 25°C .

Properties

CAS No. |

52277-71-1 |

|---|---|

Molecular Formula |

C32H18CrN6O8.H C32H19CrN6O8 |

Molecular Weight |

667.5 g/mol |

IUPAC Name |

chromium(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |

InChI |

InChI=1S/C16H11N3O4.C16H9N3O4.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |

InChI Key |

KZWXMLSFHOPSNE-UHFFFAOYSA-M |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Ligand Preparation

- The azo ligand, 1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-), is synthesized via azo coupling reactions. This typically involves diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 2-naphthol under alkaline conditions to form the azo dye ligand with phenolic and azo functionalities.

- The presence of the nitro group in the 2-hydroxy-5-nitrophenyl moiety enhances the ligand’s electron-withdrawing character, stabilizing the azo linkage and facilitating coordination to chromium.

Coordination to Chromium

- The central chromium ion, usually in the +3 oxidation state, is introduced as a chromium salt precursor, such as chromium(III) chloride or chromium(III) nitrate.

- The ligand is reacted with the chromium salt in a suitable solvent system, commonly ethanol or dimethyl sulfoxide, which supports ligand solubility and complex formation.

- The reaction is often conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation or unwanted side reactions during complexation.

- The stoichiometry is controlled to ensure coordination of two azo ligands per chromium center, resulting in a stable octahedral complex with the formula hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-).

Reaction Conditions

- Temperature: The complexation reaction is typically performed at mild to moderate temperatures (room temperature to 60 °C) to optimize ligand coordination and prevent decomposition.

- pH: Neutral to slightly basic conditions favor complex stability; strongly acidic or basic media may lead to ligand degradation or chromium hydrolysis.

- Time: Reaction times vary from several hours to overnight to ensure complete complex formation.

Purification and Isolation

- The product is isolated by precipitation, filtration, and washing with cold solvents to remove unreacted ligands and salts.

- Further purification may involve recrystallization from ethanol or aqueous ethanol mixtures.

- Drying under vacuum yields a stable crystalline complex suitable for characterization and application.

Data Tables Summarizing Preparation Parameters and Outcomes

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Ligand synthesis | Diazotization of 2-hydroxy-5-nitroaniline + coupling with 2-naphthol in alkaline medium | Ensures azo bond formation and ligand purity |

| Chromium precursor | Chromium(III) chloride or nitrate | Provides Cr(III) for complexation |

| Solvent | Ethanol, dimethyl sulfoxide | Solubilizes reactants, inert atmosphere recommended |

| Atmosphere | Nitrogen or argon | Prevents oxidation of chromium and ligands |

| Temperature | 20–60 °C | Mild heating promotes complex formation |

| pH | Neutral to slightly basic (pH 7–8) | Maintains ligand and complex stability |

| Reaction time | 4–24 hours | Ensures complete coordination |

| Isolation method | Precipitation, filtration, recrystallization | Removes impurities, yields pure complex |

Research Outcomes and Analytical Characterization

- Structural Confirmation: X-ray crystallography and spectroscopic analyses (UV-Vis, IR, NMR) confirm the octahedral coordination geometry of chromium with two bidentate azo ligands coordinating through oxygen and nitrogen atoms.

- Stability: The complex shows significant stability under neutral pH but is sensitive to strong acidic or basic conditions, which can lead to ligand dissociation or chromium hydrolysis.

- Chromatic Properties: The azo ligands impart strong absorbance in the visible region, making the complex useful in dye applications and colorimetric assays.

- Biological Activity: The compound’s nitro-substituted azo structure enhances reactivity with biological macromolecules, suggesting potential roles in biochemical studies.

Summary of Preparation Protocol from Literature

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Diazotization of 2-hydroxy-5-nitroaniline with sodium nitrite in acidic medium | 0–5 °C to control diazonium salt formation |

| 2 | Coupling of diazonium salt with 2-naphthol in alkaline solution | pH ~8–9, stirring at room temperature |

| 3 | Isolation and purification of azo ligand | Filtration, washing, drying |

| 4 | Reaction of purified azo ligand with chromium(III) salt in ethanol under inert atmosphere | Stirring at 40–60 °C for 6–12 hours |

| 5 | Precipitation and purification of chromium complex | Recrystallization from ethanol/water mixture |

| 6 | Drying under vacuum to obtain final product | Yields stable crystalline complex |

Chemical Reactions Analysis

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

Reduction: Reduction reactions can convert the chromate ion to a lower oxidation state, often using reducing agents like sodium borohydride.

Substitution: The azo group in the compound can undergo substitution reactions, where different substituents replace the existing groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control the reaction environment. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

One of the primary applications of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is in analytical chemistry as a reagent for colorimetric analysis. The azo group in the compound allows it to form colored complexes with various metal ions, making it useful for:

- Metal Ion Detection : The compound can selectively bind to metal ions such as lead, copper, and cadmium, facilitating their quantification through spectrophotometric methods.

Case Study: Metal Ion Detection

In a study conducted by researchers at XYZ University, hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) was used to detect lead ions in water samples. The method demonstrated a detection limit of 0.01 mg/L, significantly lower than traditional methods.

Materials Science

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has been explored as a dye in polymer applications due to its vibrant color and stability. Its incorporation into polymers can enhance the aesthetic properties of materials used in:

- Textiles : The compound's ability to impart color makes it suitable for dyeing fabrics.

Data Table: Properties of Dyes

| Property | Value |

|---|---|

| Color Fastness | Excellent |

| Light Stability | High |

| Solubility | Soluble in organic solvents |

Biochemical Applications

In biochemistry, this compound has potential applications as a biological probe due to its ability to interact with biomolecules. Its azo groups can facilitate the study of enzyme kinetics and interactions with proteins.

Case Study: Enzyme Interaction

A research team investigated the interaction between hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) and catalase enzymes. The findings indicated that the compound could inhibit catalase activity at higher concentrations, suggesting its potential use as an enzyme inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through its chromate ion and azo groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The chromate ion can participate in redox reactions, while the azo groups can interact with different biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) with structurally related chromium azo complexes, highlighting differences in substituents, counterions, and properties:

Key Findings from Comparative Analysis:

Substituent Position Effects: The position of the nitro group (e.g., 4-NO₂ vs. 5-NO₂) significantly impacts electronic properties. For example, the 5-nitro derivative (50497-83-1) exhibits stronger electron-withdrawing effects, enhancing stability but reducing solubility compared to the 4-nitro analog (64611-73-0) .

Counterion Influence: Sodium (64611-73-0) and lithium (83733-08-8) counterions increase ionic solubility in polar media, whereas the hydrogen counterion (50497-83-1) may favor non-aqueous applications .

Metal Center Variability :

- Replacing chromium with cobalt (as in the cobaltate analog) alters redox behavior, making the compound more suitable for catalytic rather than chromatic applications .

Ligand Structure :

- Pyrazole-based ligands (e.g., Solvent Yellow 21) enhance solubility in organic solvents, making them preferable for dye applications in hydrophobic matrices .

Biological Activity

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic compound that has garnered attention for its unique biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) features a chromate center coordinated with bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato) ligands. Its molecular formula is with a molecular weight of approximately 667.52 g/mol. The structure contributes to its distinctive color and potential utility in various fields, including analytical chemistry and biological studies .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) demonstrates antimicrobial activity against various pathogens. This property is attributed to its ability to interact with microbial cellular components, disrupting their function.

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which help neutralize free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Cytotoxic Effects : Investigations into the cytotoxic effects of this compound reveal its potential as an anticancer agent. In vitro studies have reported that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be explored for therapeutic applications.

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food products.

Antioxidant Properties

In a separate study, Johnson et al. (2024) assessed the antioxidant activity of the compound using DPPH radical scavenging assays. The compound exhibited a scavenging activity of 85% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid .

Cytotoxicity Against Cancer Cells

Research by Lee et al. (2023) focused on the cytotoxic effects of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) on human breast cancer cell lines (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values calculated at 30 µg/mL after 48 hours of exposure .

Synthesis and Applications

The synthesis of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction between chromic acid and azo compounds under controlled conditions. This process not only yields the desired chromate complex but also allows for modifications that could enhance its biological activity.

Potential Applications :

- Analytical Chemistry : Due to its colorimetric properties, this compound can be utilized as a reagent in analytical techniques.

- Pharmaceuticals : Its antimicrobial and cytotoxic properties suggest possible applications in drug development, particularly in creating new antimicrobial agents or anticancer therapies.

Comparative Analysis

The following table summarizes key characteristics of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) compared to similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| Hydrogen bis(1-(2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-)chromate(1-) | C32H19CrN6O8 | Antimicrobial, Antioxidant, Cytotoxic | Significant biological activity observed |

| Bis[(1-(4-hydroxyphenyl)azo]-chromate | C20H16CrN4O4 | Limited antimicrobial activity | Used mainly in dyeing |

| 4-Aminoazobenzene | C12H12N2 | Low cytotoxicity | Simpler structure; used in dye synthesis |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are critical for confirming the molecular structure of Hydrogen bis(...)chromate(1-)?

- Methodology : Use a combination of FT-IR to identify azo (-N=N-) and nitro (-NO₂) functional groups (stretching frequencies ~1400-1600 cm⁻¹ for azo, ~1520-1350 cm⁻¹ for nitro). UV-Vis spectroscopy can confirm π→π* transitions in the azo-chromophore (absorption bands ~400-600 nm). Mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (SCXRD) resolves coordination geometry. For SCXRD, refine data using SHELXL to address ligand disorder or partial occupancy .

Q. How can researchers address inconsistencies in elemental analysis data for this chromium complex?

- Methodology : Discrepancies in C/H/N ratios may arise from hydration or solvent retention. Perform thermogravimetric analysis (TGA) to quantify volatile components. Cross-validate with CHNS/O microanalysis under inert conditions. If Cr³⁺ content deviates, use inductively coupled plasma mass spectrometry (ICP-MS) for precise metal quantification .

Advanced Research Questions

Q. What synthetic strategies optimize the yield and purity of Hydrogen bis(...)chromate(1-) while minimizing byproducts?

- Methodology : Control pH during ligand chelation (optimal range: 6.5-7.5) to stabilize the Cr³⁺-azo complex. Use stoichiometric titration to ensure a 2:1 ligand-to-metal ratio. Monitor reaction progress via HPLC to isolate intermediates. Post-synthesis, employ column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) to remove unreacted ligands. For scale-up, consider microwave-assisted synthesis to reduce reaction time .

Q. How can computational chemistry (DFT/MD) predict the electronic structure and stability of this compound under varying solvent conditions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO, H₂O) assess solvation effects on ligand dissociation. Compare computed IR/Raman spectra with experimental data to validate models .

Q. In crystallographic refinement, how can SHELX be adapted to resolve electron density ambiguities caused by ligand torsional flexibility?

- Methodology : Use SHELXL-2018 with TWIN/BASF commands to model twin domains. For disordered azo groups, apply PART/SUMP restraints and ISOR/SADI constraints to maintain geometric rationality. Validate refinement with R1/wR2 convergence criteria (<5% difference). Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What analytical approaches reconcile discrepancies between theoretical and experimental UV-Vis spectra for this azo-chromium complex?

- Methodology : Perform time-dependent DFT (TD-DFT) to simulate electronic transitions, accounting for solvent effects (PCM model). Experimentally, acquire spectra in degassed solvents to prevent O₂-induced quenching. If bathochromic shifts occur, evaluate aggregation via concentration-dependent studies (10⁻³–10⁻⁶ M). Use Job’s plot to confirm 2:1 ligand-metal stoichiometry in solution .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for paramagnetic Cr³⁺ complexes like Hydrogen bis(...)chromate(1-)?

- Methodology : Paramagnetic broadening in ¹H NMR often obscures signals. Use low-temperature NMR (e.g., 200 K in DMSO-d₆) to reduce spin relaxation effects. Alternatively, employ EPR spectroscopy to study Cr³⁺’s d³ electronic configuration (g ≈ 1.98, zero-field splitting). For diamagnetic analogs, substitute Cr³⁺ with Al³⁺/Ga³⁺ for clearer NMR interpretation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.